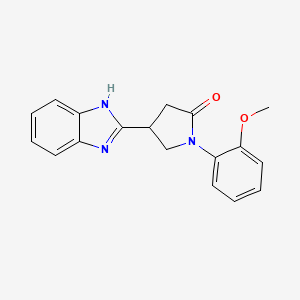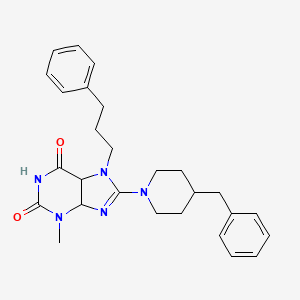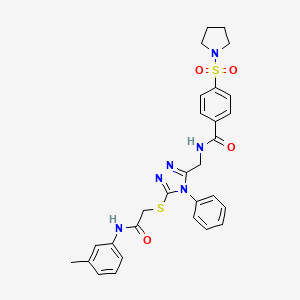
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline is a chemical compound with the CAS Number: 2149597-51-1 . It has a molecular weight of 225.31 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and silicon (Si) atoms.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . Other physical and chemical properties such as density, melting point, boiling point were not found in the search results.Applications De Recherche Scientifique
Chemodosimeter for Fluoride Ion
A study by Rao, Mobin, and Ravikanth (2010) introduced a boron-dipyrromethene derivative synthesized through coupling of a related compound with trimethylsilylacetylene under palladium(0) coupling conditions. This derivative acts as a selective colorimetric and fluorescent chemodosimeter for fluoride ions, showcasing its utility in environmental and analytical chemistry for detecting fluoride levels in various samples (Rao, Mobin, & Ravikanth, 2010).
Synthesis of Poly(organophosphazenes)
Chang, Rhee, Cheong, and Yoon (1992) described the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) through the reaction of poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline. This work highlights the material's potential in creating thermally curable polymers with applications in coatings, adhesives, and other polymeric materials (Chang, Rhee, Cheong, & Yoon, 1992).
Synthesis of 4-Alkoxy-2-Arylquinolines
Wang, Peng, Liu, Zhao, Su, and Zhu (2009) developed an efficient method for synthesizing 4-alkoxy-2-arylquinolines by heating a mixture of 2-(2-(trimethylsilyl) ethynyl)anilines and arylaldehydes in alcoholic solvents in the presence of sulfuric acid. This process underlines the compound's significance in constructing complex organic molecules that could be used in pharmaceuticals, OLED materials, and organic dyes (Wang, Peng, Liu, Zhao, Su, & Zhu, 2009).
Synthesis of Heterocyclic Aromatic Compounds
Li, Gomes, Gomes, and Duarte (2008) reported an unexpected heterocyclic cyclization reaction involving acenaphthenequinone and 2-(trimethylsilylethynyl)aniline. This reaction led to the synthesis of a novel heterocyclic aromatic compound, demonstrating the potential of 2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline in generating new organic materials with possible applications in electronics and photonics (Li, Gomes, Gomes, & Duarte, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2,3-difluoro-4-(2-trimethylsilylethynyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-4-5-9(14)11(13)10(8)12/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQKZPTNYXUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-3-[4-(dimethylamino)phenyl]-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2708567.png)
![N-[4-(tert-butyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2708568.png)

![2-(4-methoxyphenyl)-N-(2-{[6-(1H-pyrrol-1-yl)pyridazin-3-yl]amino}ethyl)acetamide](/img/structure/B2708573.png)
![3,3-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]butanamide](/img/structure/B2708574.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2708576.png)

![4-benzyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2708578.png)
![N-[(2-Piperidin-1-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2708579.png)


![N-[(oxolan-2-yl)methyl]-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2708583.png)
